REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]1([C:15]([O:17][CH3:18])=[O:16])[CH2:14][CH2:13][CH2:12][O:11]1)C1C=CC=CC=1>CO.[Pd]>[OH:8][CH2:9][C:10]1([C:15]([O:17][CH3:18])=[O:16])[CH2:14][CH2:13][CH2:12][O:11]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The suspension was filtered
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(OCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 178.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |